molecular formula C21H17N3O3 B11440234 4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol

4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol

Cat. No.: B11440234
M. Wt: 359.4 g/mol
InChI Key: VEZNIGFZBHOYSN-UHFFFAOYSA-N
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Description

4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that features a benzodioxole group, an imidazo[1,2-a]pyridine core, and a phenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for halogenation) or alkyl halides (for alkylation) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

4-[3-(1,3-benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C21H17N3O3/c1-13-2-9-19-23-20(14-3-6-16(25)7-4-14)21(24(19)11-13)22-15-5-8-17-18(10-15)27-12-26-17/h2-11,22,25H,12H2,1H3

InChI Key

VEZNIGFZBHOYSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)O)C=C1

Origin of Product

United States

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